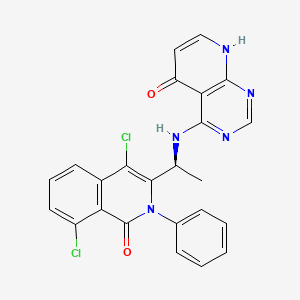
PI3K-IN-51
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PI3K-IN-51 is a small-molecule inhibitor that targets the phosphatidylinositol-3-kinase (PI3K) pathway, which is crucial in regulating cell growth, survival, and metabolism. This compound has garnered significant attention in cancer research due to its potential to inhibit tumor progression by targeting the PI3K pathway .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of PI3K-IN-51 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common method involves the use of dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and Tween 80 as solvents and stabilizers . The detailed synthetic route and reaction conditions are often proprietary and may vary depending on the manufacturer.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and efficacy of the final product. The process may include crystallization, filtration, and drying steps to obtain the compound in its desired form .
Analyse Chemischer Reaktionen
Types of Reactions: PI3K-IN-51 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and reduce potential side effects .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products Formed: The major products formed from these reactions include modified versions of this compound with enhanced pharmacological properties. These modifications can improve the compound’s selectivity for specific PI3K isoforms and reduce off-target effects .
Wissenschaftliche Forschungsanwendungen
PI3K-IN-51 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it is used to study the PI3K pathway’s role in tumor progression and to develop targeted therapies for various cancers . Additionally, this compound is employed in drug discovery and development to identify new therapeutic agents that can inhibit the PI3K pathway .
Wirkmechanismus
PI3K-IN-51 exerts its effects by inhibiting the activity of the PI3K enzyme, which is involved in the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This inhibition disrupts the downstream signaling pathways, including the AKT/mammalian target of rapamycin (mTOR) pathway, leading to decreased cell proliferation and increased apoptosis . The compound specifically targets the p110α subunit of PI3K, which is frequently mutated in various cancers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Several compounds are similar to PI3K-IN-51, including idelalisib, copanlisib, and alpelisib. These compounds also target the PI3K pathway but may differ in their selectivity for specific PI3K isoforms and their pharmacokinetic properties .
Uniqueness: this compound is unique in its high selectivity for the p110α subunit of PI3K, making it particularly effective in cancers with PIK3CA mutations. This selectivity reduces the likelihood of off-target effects and enhances the compound’s therapeutic potential .
Eigenschaften
CAS-Nummer |
2055765-77-8 |
|---|---|
Molekularformel |
C24H17Cl2N5O2 |
Molekulargewicht |
478.3 g/mol |
IUPAC-Name |
4-[[(1S)-1-(4,8-dichloro-1-oxo-2-phenylisoquinolin-3-yl)ethyl]amino]-8H-pyrido[2,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C24H17Cl2N5O2/c1-13(30-23-19-17(32)10-11-27-22(19)28-12-29-23)21-20(26)15-8-5-9-16(25)18(15)24(33)31(21)14-6-3-2-4-7-14/h2-13H,1H3,(H2,27,28,29,30,32)/t13-/m0/s1 |
InChI-Schlüssel |
HIXUFHUKIOTXLJ-ZDUSSCGKSA-N |
Isomerische SMILES |
C[C@@H](C1=C(C2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)Cl)NC4=NC=NC5=C4C(=O)C=CN5 |
Kanonische SMILES |
CC(C1=C(C2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)Cl)NC4=NC=NC5=C4C(=O)C=CN5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[(1S,2S,5S,8R,10S,11R,15S,18R)-9,10,15,18-tetrahydroxy-12,12-dimethyl-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-6-yl]ethyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B12380142.png)
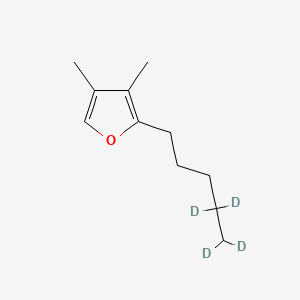
![Diphosphanyl-[fluoro-[fluoro-(2-iododiphosphanyl)phosphanyl]phosphanylphosphanyl]phosphanyl-iodophosphane;iodo(phosphanyl)phosphane;yttrium;hydrofluoride](/img/structure/B12380147.png)



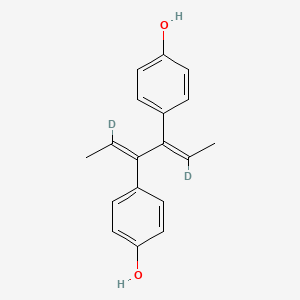


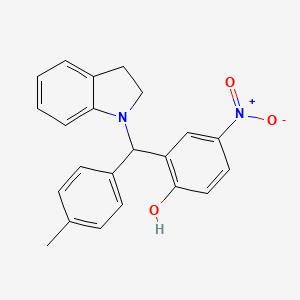
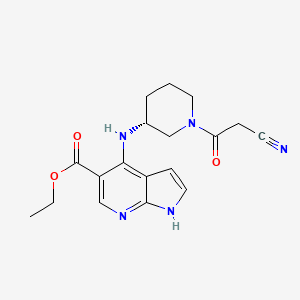
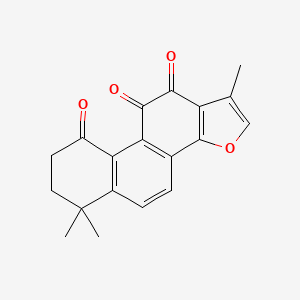
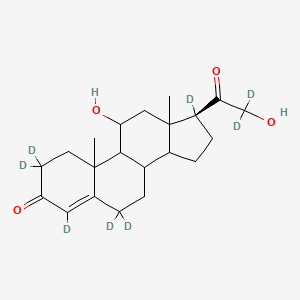
![(1S,4S,5R,9S,10S,13R)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid](/img/structure/B12380208.png)
